Thiophene-2-carboxylic acid [1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-amide
Overview
Description
Thiophene-2-carboxylic acid [1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-amide is a useful research compound. Its molecular formula is C11H13N3O2S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.04491901 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Functionalized Thiophene Derivatives : A study by Kanwal et al. (2022) detailed the synthesis of pyrazole-thiophene-based amide derivatives, highlighting the structural features and nonlinear optical properties of these compounds. The research emphasized the use of different catalytic approaches to achieve good yields and explored the electronic structure through DFT calculations, suggesting applications in materials science due to their promising nonlinear optical response (Kanwal et al., 2022).
Amide Formation Mechanisms : Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media, providing foundational knowledge for bioconjugation applications. This work is crucial for understanding the reactivity and potential bioapplications of thiophene derivatives in aqueous environments (Nakajima & Ikada, 1995).
Catalytic Amide Synthesis : Research by El Dine et al. (2015) introduced an efficient method for direct amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This methodology facilitates the coupling of a wide range of acids and amines, including protected amino acids, at room temperature, indicating its utility in peptide synthesis (El Dine et al., 2015).
Potential Applications
Antimicrobial Activities : Mellor et al. (1999) synthesized novel 3-(5-cyanopentylcarbamoyloxy)-5-(heteroaryl)-thiophene-2-carboxylic acid ester and amide derivatives, testing their fungicidal activity against Pyricularia oryzae. This study identified compounds with significant fungicidal activity, highlighting the potential of thiophene derivatives in agricultural applications (Mellor et al., 1999).
Anticancer Activity : Abdel-Motaal et al. (2020) explored the anticancer potential of new heterocycles derived from thiophene, demonstrating that some compounds exhibit potent activity against the HCT-116 human cancer cell line. This research opens avenues for the development of novel anticancer agents based on thiophene structures (Abdel-Motaal et al., 2020).
Properties
IUPAC Name |
N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7(9(15)14-11-12-4-6-18-11)13-10(16)8-3-2-5-17-8/h2-3,5,7H,4,6H2,1H3,(H,13,16)(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXKUSHEDORIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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